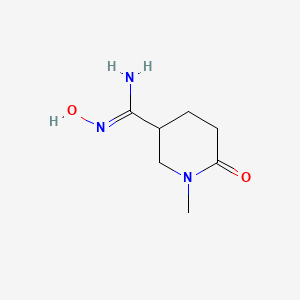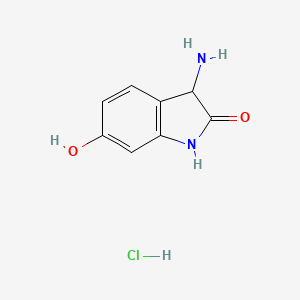![molecular formula C21H25N5O2S B2431797 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 380431-73-2](/img/structure/B2431797.png)
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of triazoles and hydrazides
準備方法
Synthetic Routes and Reaction Conditions The synthesis of this compound involves a multi-step process, beginning with the creation of the 1,2,4-triazole ring. The initial step involves the condensation of 2,6-diethylphenyl hydrazine with 4-methoxybenzaldehyde, forming the hydrazone intermediate. This is followed by cyclization with thioacetic acid, resulting in the formation of the triazole ring attached to a sulfur atom. Lastly, the acetohydrazide group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods While the synthetic route described above is primarily used in laboratory settings, industrial production methods typically involve optimized reaction conditions with the use of continuous flow reactors. This approach ensures higher yields and purity of the final compound, facilitating large-scale production.
化学反応の分析
Types of Reactions It Undergoes 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Oxidative reactions often employ reagents such as hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions may use lithium aluminum hydride or sodium borohydride. Substitution reactions commonly involve halogenating agents in the presence of a suitable catalyst.
Major Products Formed from These Reactions Oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of the sulfur-acetohydrazide bond. Substitution reactions can yield a wide array of derivatives depending on the reacting halogen.
科学的研究の応用
In chemistry, this compound is utilized as a precursor in the synthesis of complex organic molecules. In biology and medicine, it exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Industrially, its unique properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
作用機序
The compound exerts its effects through the interaction with biological macromolecules such as proteins and nucleic acids. The triazole ring facilitates binding to metal ions, potentially inhibiting enzymatic activities. The acetohydrazide moiety can form stable adducts with carbonyl groups, further modulating biochemical pathways.
類似化合物との比較
Compared to other triazole derivatives, 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its dual functional groups. Similar compounds include 4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol and 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid. Its unique combination of structural elements makes it particularly versatile and valuable for research and industrial applications.
There you have it, a detailed look into the multifaceted world of this compound! What’s catching your interest these days?
特性
IUPAC Name |
2-[[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-4-14-7-6-8-15(5-2)19(14)26-20(16-9-11-17(28-3)12-10-16)24-25-21(26)29-13-18(27)23-22/h6-12H,4-5,13,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAGZLCMKDMMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)
![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2431723.png)




![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)


